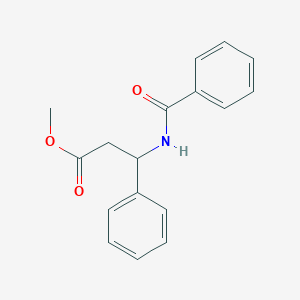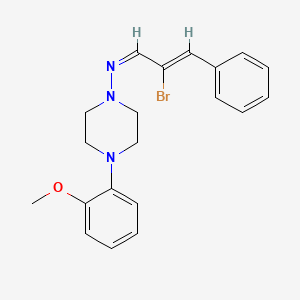![molecular formula C15H16ClN3O4S B5917445 N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide](/img/structure/B5917445.png)
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide, also known as CNP-BSA, is a sulfonamide compound that is widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in signal transduction pathways. PKC is involved in a wide range of physiological processes, including cell growth, differentiation, and apoptosis. CNP-BSA has been extensively studied for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders.
作用机制
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide inhibits the activity of PKC by binding to the regulatory domain of the enzyme. PKC requires the binding of two molecules, diacylglycerol (DAG) and Ca2+, to its regulatory domain for activation. This compound competes with DAG for binding to the regulatory domain, thereby preventing the activation of PKC. This results in the inhibition of downstream signaling pathways that are dependent on PKC activity.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to have neuroprotective effects by inhibiting the activation of PKC in the brain.
实验室实验的优点和局限性
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of PKC, making it a valuable tool for studying the role of PKC in various physiological processes. It is also relatively stable and easy to handle, making it suitable for use in cell culture and animal studies. However, this compound has some limitations as well. It has a relatively short half-life in vivo, making it difficult to use in long-term studies. In addition, its inhibitory effects on PKC may be non-specific, leading to off-target effects.
未来方向
There are several future directions for research on N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide. One area of research is the development of more potent and selective inhibitors of PKC. Another area of research is the identification of downstream targets of PKC that are involved in the development and progression of diseases such as cancer and cardiovascular diseases. In addition, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity and side effects. Overall, this compound is a valuable research tool with potential therapeutic applications in various diseases.
合成方法
The synthesis of N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide involves the reaction of 4-chloro-2-nitroaniline with 3-aminopropylbenzenesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction proceeds through the formation of an amide bond between the two molecules, resulting in the formation of this compound. The compound is then purified by column chromatography and characterized by various spectroscopic techniques such as NMR and mass spectrometry.
科学研究应用
N-{3-[(4-chloro-2-nitrophenyl)amino]propyl}benzenesulfonamide has been extensively used in scientific research as a potent inhibitor of PKC. It has been shown to inhibit the activity of various isoforms of PKC, including PKCα, PKCβ, and PKCγ. The compound has been used to study the role of PKC in various physiological processes, including cell proliferation, differentiation, and apoptosis. It has also been used to investigate the signaling pathways involved in cancer, cardiovascular diseases, and neurological disorders.
属性
IUPAC Name |
N-[3-(4-chloro-2-nitroanilino)propyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4S/c16-12-7-8-14(15(11-12)19(20)21)17-9-4-10-18-24(22,23)13-5-2-1-3-6-13/h1-3,5-8,11,17-18H,4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRCKGPOYJKKBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[(3,5-dimethoxyphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-1-phenylmethanesulfonamide](/img/structure/B5917362.png)
![N-{4-[(2-phenoxyacetyl)amino]phenyl}benzamide](/img/structure/B5917368.png)
![N-(4-ethylphenyl)-N'-{imino[(8-methoxy-4-methyl-2-quinazolinyl)amino]methyl}thiourea](/img/structure/B5917380.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[(4-methylphenyl)sulfonyl]-1-indolinecarboximidamide](/img/structure/B5917396.png)

![1-[(phenylsulfonyl)oxy]-2,2-bis(trifluoromethyl)aziridine](/img/structure/B5917421.png)
![N-(4-ethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917422.png)
![N-(3-methoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5917428.png)

![3-[(4-bromobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5917431.png)
![phenyl[2-(phenylsulfonyl)phenyl]methanol](/img/structure/B5917444.png)
![N-[2-(2-fluorophenyl)ethyl]-1-(phenylsulfonyl)prolinamide](/img/structure/B5917453.png)
